molecular formula C8H16O B014399 2-Propylvaleraldehyde CAS No. 18295-59-5

2-Propylvaleraldehyde

Cat. No.: B014399
CAS No.: 18295-59-5
M. Wt: 128.21 g/mol
InChI Key: BAUHZKXBGXCLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylvaleraldehyde (CAS No. 18295-59-5), also known as 2-propylpentanal, is a branched-chain aldehyde with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . It is characterized by a five-carbon valeraldehyde backbone substituted with a propyl group at the second carbon position. Key physical properties include a boiling point of 163°C at 760 mmHg, a density of 0.809 g/cm³, and a flash point of 46.2°C . The compound is identified under multiple registries, including EC 242-173-7, DSSTox ID DTXSID20171362, and ChemSpider ID 78990 .

Properties

IUPAC Name

2-propylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-8(7-9)6-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHZKXBGXCLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171362
Record name 2-Propylvaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-59-5
Record name 2-Propylpentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18295-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylvaleraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018295595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylvaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propylvaleraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Propylvaleraldehyde, also known as 2-propylpentanal, is an aliphatic aldehyde with the molecular formula C8H16OC_8H_{16}O. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities and metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolism, potential therapeutic uses, and toxicological aspects.

Metabolism and Biochemical Pathways

The metabolism of this compound primarily occurs through oxidative mechanisms involving cytochrome P450 enzymes. In vitro studies have demonstrated that aliphatic aldehydes like this compound undergo rapid hydrolysis to yield corresponding alcohols and acids, which are then further metabolized in the liver. For instance, the aldehyde can be oxidized to 2-propylpentanoic acid or reduced to 2-propylpentanol .

Table 1: Metabolic Pathways of this compound

MetabolitePathway Description
2-Propylpentanoic acidOxidation of this compound
2-PropylpentanolReduction of this compound
Glutathione conjugatesConjugation reactions leading to detoxification

Biological Activity

Research indicates that this compound exhibits various biological activities. Notably, it has been investigated for its potential use as a pro-drug in the treatment of epilepsy through its conversion to valproic acid, a well-known anticonvulsant . The compound's ability to act as a precursor in metabolic pathways highlights its significance in pharmacological applications.

Case Studies

  • Pro-drug Development : A study explored the feasibility of using acetals derived from this compound as pro-drugs for valproic acid treatment. The results indicated that these acetals could be effectively hydrolyzed into the active form (valproic acid) in simulated gastric conditions .
  • Toxicological Assessment : The FEMA GRAS (Generally Recognized As Safe) assessment for aldehydes, including this compound, revealed that while some compounds exhibited positive in vitro genotoxicity results, in vivo studies did not show significant toxicity at typical exposure levels. This assessment emphasizes the safety profile of this compound when used within established guidelines .

Toxicology

The toxicological profile of this compound has been evaluated in various studies. It is generally regarded as having low toxicity levels when consumed at typical dietary concentrations. However, high concentrations can lead to irritation and potential genotoxic effects under specific conditions .

Table 2: Toxicological Findings

Study TypeFindings
In Vitro GenotoxicityPositive results noted; however, not significant in vivo
In Vivo ToxicityNo adverse effects observed at low exposure levels

Scientific Research Applications

Chemical Synthesis

Aldol Reactions
2-Propylvaleraldehyde is utilized in enantioselective aldol reactions, which are pivotal in constructing complex organic molecules. Recent studies have demonstrated its effectiveness when used with Singh's catalyst, leading to high yields and enantioselectivities in both self-aldol and crossed-aldol reactions. For instance, self-aldol reactions involving this aldehyde yielded enantiomeric excesses ranging from 80% to 94% under optimized conditions .

Palladium-Catalyzed Reactions
The compound has also been employed in palladium-catalyzed β-C(sp³)–H bond arylation reactions. This method allows for the functionalization of tertiary aliphatic aldehydes, including this compound, showcasing its versatility in forming arylated products .

Flavoring Agent

This compound is recognized for its application as a flavoring agent in the food industry. It is classified within a group of aliphatic aldehydes that are generally regarded as safe (GRAS) when used within specified limits. Studies indicate that the daily intake of such compounds remains below safety thresholds, suggesting minimal health risks associated with their consumption . This makes it suitable for use in various food products to enhance flavor profiles.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for this compound and its derivatives. For example, acetals derived from this aldehyde have been investigated as pro-drugs for valproic acid, a medication used to treat epilepsy and bipolar disorder. The metabolism of these acetals suggests that they could be effective in delivering therapeutic agents .

Industrial Applications

In addition to its use in synthesis and food flavoring, this compound finds applications in the production of other chemicals. Its structure allows it to serve as a building block for synthesizing various industrial chemicals, including fragrances and solvents.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Chemical SynthesisUsed in aldol reactions; palladium-catalyzed reactionsHigh yields and enantioselectivity
Flavoring AgentGRAS status; enhances food flavorsSafe consumption levels
Pharmaceutical ApplicationsPro-drug potential for valproic acidMetabolic pathways studied
Industrial ApplicationsBuilding block for fragrances and solventsVersatile chemical properties

Case Study 1: Enantioselective Aldol Reactions

In a study focusing on the enantioselective synthesis of aldols using Singh's catalyst, this compound was subjected to various reaction conditions. The results indicated that under specific conditions (e.g., temperature control and solvent choice), the compound could yield aldol products with significant enantiomeric excess, demonstrating its utility in asymmetric synthesis .

Case Study 2: Flavoring Agent Safety Assessment

A comprehensive assessment evaluated the safety of various aliphatic aldehydes, including this compound, when used as flavoring agents. The study concluded that the estimated daily intake levels were well below safety thresholds, confirming that these compounds pose no significant health risks when consumed at normal dietary levels .

Comparison with Similar Compounds

Molecular and Structural Comparison

The following table summarizes key differences between 2-propylvaleraldehyde and related aldehydes:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
This compound 18295-59-5 C₈H₁₆O 128.21 163 0.809 Branched pentanal with 2-propyl substitution
Valeraldehyde 110-62-3 C₅H₁₀O 86.13 103 0.809 Straight-chain pentanal
Propionaldehyde 123-38-6 C₃H₆O 58.08 48 0.805 Straight-chain propanal
Hydroxypivalaldehyde 597-31-9 C₅H₁₀O₂ 102.13 Not reported Not reported 3-hydroxy, 2,2-dimethyl substitution

Structural Insights :

  • Branched vs. Straight-Chain : The 2-propyl group in this compound increases steric hindrance and molecular weight compared to valeraldehyde, leading to a higher boiling point (163°C vs. 103°C) .
  • Chain Length : Propionaldehyde (C₃H₆O), a shorter-chain aldehyde, exhibits significantly lower boiling point (48°C) due to reduced van der Waals interactions .

Physicochemical and Functional Differences

  • Volatility : this compound’s higher molecular weight and branching reduce volatility compared to valeraldehyde and propionaldehyde. This property may influence its applications in fragrance or polymer industries, where volatility affects stability .
  • Flammability : The flash point of this compound (46.2°C ) is comparable to valeraldehyde but higher than propionaldehyde, which has a flash point near -30°C. This suggests moderate flammability risks .
  • Reactivity : The branched structure of this compound may alter its reactivity in condensation or oxidation reactions compared to straight-chain analogs. For example, Hydroxypivalaldehyde’s hydroxyl group enables participation in esterification or crosslinking reactions .

Toxicological and Regulatory Considerations

  • Valeraldehyde : Associated with respiratory and dermal irritation, necessitating workplace controls .
  • This compound: Limited toxicological data are available, though its higher molecular weight and branching may reduce acute toxicity compared to smaller aldehydes. No specific occupational exposure limits (OELs) are documented .

Research and Application Gaps

  • Data Availability : Physical and toxicological data for Hydroxypivalaldehyde remain sparse, limiting direct comparisons .

Q & A

Q. How do isotopic labeling techniques enhance mechanistic studies of this compound transformations?

  • Methodological Answer : Synthesize ¹³C-labeled this compound to track carbon flow in reactions like oxidation or reduction. Use NMR and isotope-ratio mass spectrometry (IRMS) to trace isotopic enrichment in products. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylvaleraldehyde
Reactant of Route 2
2-Propylvaleraldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.